![molecular formula C7H3NO4S B13687629 5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
5-Nitrobenzo[d][1,3]dioxole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrobenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C7H5NO4S It is a derivative of benzo[d][1,3]dioxole, featuring a nitro group at the 5-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d][1,3]dioxole-2-thione typically involves the nitration of benzo[d][1,3]dioxole followed by the introduction of the thione group. One common method involves the nitration of benzo[d][1,3]dioxole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitrobenzo[d][1,3]dioxole is then treated with a thiolating agent, such as phosphorus pentasulfide (P2S5), to introduce the thione group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Aminobenzo[d][1,3]dioxole-2-thione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrobenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d][1,3]dioxole-2-thione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The thione group can also participate in redox reactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzo[d][1,3]dioxole: Lacks the thione group but has similar chemical properties.
5-Aminobenzo[d][1,3]dioxole-2-thione: A reduced form with an amino group instead of a nitro group.
Benzo[d][1,3]dioxole-2-thione: Lacks the nitro group but has the thione group.
Uniqueness
5-Nitrobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Properties
Molecular Formula |
C7H3NO4S |
|---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
5-nitro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3NO4S/c9-8(10)4-1-2-5-6(3-4)12-7(13)11-5/h1-3H |
InChI Key |
ZLJVODBTPBHPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)

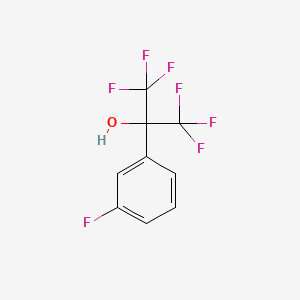
![4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
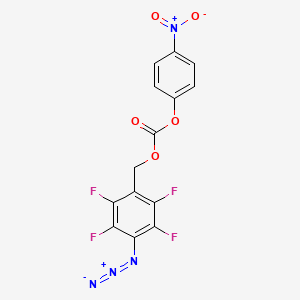
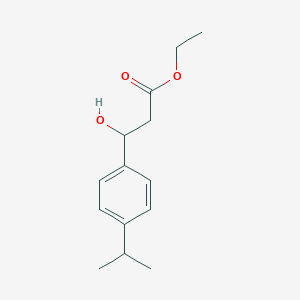
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
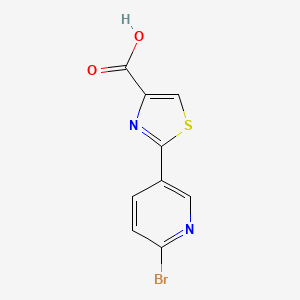
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
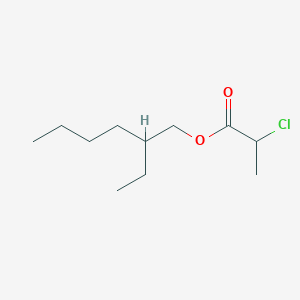

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
